N-benzyloxy-N'-cyclopropyl thiourea
Description
N-Benzyloxy-N'-cyclopropyl thiourea is a thiourea derivative characterized by a benzyloxy group attached to one nitrogen and a cyclopropyl group on the adjacent nitrogen. Thioureas are renowned for their versatile applications in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities and structural tunability.
Properties
Molecular Formula |
C11H14N2OS |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-cyclopropyl-3-phenylmethoxythiourea |
InChI |
InChI=1S/C11H14N2OS/c15-11(12-10-6-7-10)13-14-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,13,15) |
InChI Key |
JOFGKFAQANFQQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=S)NOCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Substituent Effects on Bioactivity
Thiourea derivatives with cyclopropyl groups exhibit distinct pharmacological profiles compared to other alkyl or aryl substituents. For instance, cyclopropyl-containing urea-PETT compounds demonstrated superior potency against HIV-1 mutants compared to ethyl-linked analogs, as shown in Table 1 .
Table 1: Antiviral Activity of Urea-PETT Compounds Against HIV-1
| Compound Type | EC₅₀ (nM) | Fold Resistance (Mutant vs. Wild-Type) |
|---|---|---|
| Cyclopropyl-linked | 12 ± 2 | 3.5 |
| Ethyl-linked | 85 ± 10 | 12.0 |
| Thiourea analogs | 8 ± 1 | 2.0 |
Thiourea derivatives generally outperform urea counterparts in antiviral activity, though urea compounds may offer better pharmacokinetic profiles . This suggests that N-benzyloxy-N'-cyclopropyl thiourea could inherit enhanced bioactivity from the thiourea core while benefiting from the conformational rigidity of the cyclopropyl group.
Table 2: Bond Lengths in Thiourea Derivatives
Catalytic and Conformational Advantages
Thiourea catalysts with cyclopropyl motifs, such as those used in asymmetric cyclopropanation reactions, leverage hydrogen-bonding interactions to achieve high enantioselectivity (>99% ee) . The rigid cyclopropyl group may stabilize transition states, a feature that could extend to this compound in catalytic or supramolecular applications.
Key Research Findings and Limitations
Bioactivity : Cyclopropyl thioureas show promise in targeting resistant viral strains but require further toxicological studies .
Synthesis Challenges : Purification of cyclopropyl thioureas is complicated by byproducts like benzyl thiocyanate, which can reduce yields .
Structural Trade-offs : While cyclopropyl groups enhance rigidity, they may limit solubility, necessitating formulation optimization for drug development .
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